

2-chloro-N-pyridin-2-ylacetamide IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-chloro-N-pyridin-2-ylacetamide**

Cat. No.: **B180985**

[Get Quote](#)

An In-depth Technical Guide to **2-chloro-N-pyridin-2-ylacetamide**

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its reactivity and its capacity to serve as a scaffold for more complex structures. **2-chloro-N-pyridin-2-ylacetamide** is one such compound—a deceptively simple molecule that represents a critical nexus for chemical innovation. Its structure, combining a reactive chloroacetamide moiety with a pyridinyl group, offers a versatile platform for constructing novel compounds with significant biological potential. This guide is intended for the practicing researcher and drug development professional, providing not just a recitation of facts, but a deeper understanding of the causality behind its synthesis, characterization, and application. We will explore this molecule not as a static entry in a chemical catalog, but as a dynamic tool in the hands of the informed scientist.

Core Chemical Identity and Physicochemical Properties

The foundation of any chemical exploration is a precise understanding of the molecule's identity and properties. The formal IUPAC name for the compound is **2-chloro-N-pyridin-2-ylacetamide**.^[1] This nomenclature precisely describes a chloro-substituted acetyl group attached to the nitrogen of a 2-aminopyridine ring.

A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and experimental replication. Key identifiers are summarized below.

Table 1: Chemical Identifiers for **2-chloro-N-pyridin-2-ylacetamide**

Identifier	Value
CAS Number	5221-37-4 [2]
PubChem CID	289435 [1]
Canonical SMILES	C1=CC=NC(=C1)NC(=O)CCl [1]
InChI	InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) [1]

| InChIKey | JJMRJPAPJCFDAM-UHFFFAOYSA-N[\[1\]](#) |

The physical properties of a compound dictate its handling, reaction conditions, and potential formulation pathways.

Table 2: Physicochemical Properties of **2-chloro-N-pyridin-2-ylacetamide**

Property	Value	Source
Molecular Formula	C₇H₇ClN₂O	[2]
Molecular Weight	170.59 g/mol	[1]
Appearance	Pink to off-white solid/powder	[2] [3]
Melting Point	110-115 °C	[3] [4]
Boiling Point	378.1±22.0 °C (Predicted)	[4]

| Density | 1.341±0.1 g/cm³ (Predicted) |[\[4\]](#) |

Synthesis: Mechanism and a Validated Protocol

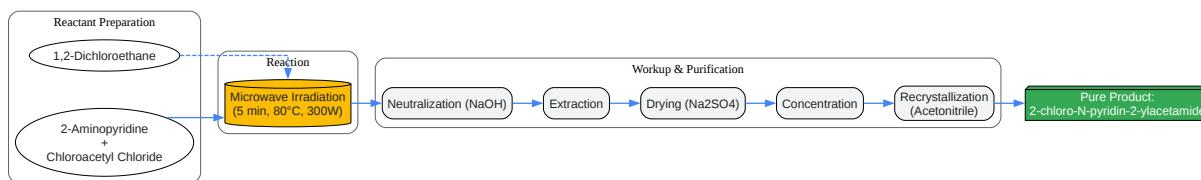
The most direct and widely employed method for synthesizing **2-chloro-N-pyridin-2-ylacetamide** is the nucleophilic acyl substitution of 2-aminopyridine with chloroacetyl chloride. [\[5\]](#)

Mechanistic Rationale

The reaction proceeds via the attack of the nucleophilic primary amine of 2-aminopyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.^[5] In some protocols, an excess of the starting amine can serve this purpose, though a non-nucleophilic base like triethylamine is more common for controlling stoichiometry. The choice of solvent is critical; aprotic solvents like 1,2-dichloroethane are ideal as they solubilize the reactants without participating in the reaction.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage over conventional heating by enabling rapid, uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles. The following protocol is a self-validating system, as successful synthesis can be readily confirmed by the analytical data provided in the subsequent section.


Step-by-Step Methodology:^{[2][3]}

- Reactant Preparation: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane.
- Acylation: Place the vessel in a stir plate and slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise to the solution. Causality Note: The dropwise addition at a controlled temperature (e.g., 0-5 °C) is crucial to manage the exothermic nature of the acylation reaction.^[5]
- Microwave Irradiation: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.
- Workup - Neutralization: After the reaction is complete and the mixture has cooled, adjust the pH to ~9 using a saturated aqueous sodium hydroxide solution. This step neutralizes the HCl byproduct and any excess chloroacetyl chloride.

- Workup - Extraction: Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane (2x 30 mL). Combine the organic layers.
- Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the crude product from acetonitrile to yield **2-chloro-N-pyridin-2-ylacetamide** as a pink solid (Typical yield: ~4.9 g, 97%).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Microwave-assisted synthesis workflow for **2-chloro-N-pyridin-2-ylacetamide**.

Analytical Characterization and Spectral Data

Structural confirmation is non-negotiable. A combination of spectroscopic methods provides an unambiguous fingerprint of the target molecule.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the carbon-hydrogen framework. The ^1H NMR spectrum will show characteristic signals for the

pyridinyl protons, the amide proton, and the methylene protons adjacent to the chlorine atom.[3]

- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect strong absorption bands corresponding to the N-H stretch of the secondary amide, the C=O (Amide I band) stretch, and the N-H bend (Amide II band).[3]
- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. The molecular ion peak (M^+) should appear at m/z 170.6, with a characteristic $M+2$ peak (~1/3 the intensity) due to the isotopic abundance of ^{37}Cl .[3][5]

Table 3: Key Spectroscopic Data for **2-chloro-N-pyridin-2-ylacetamide**

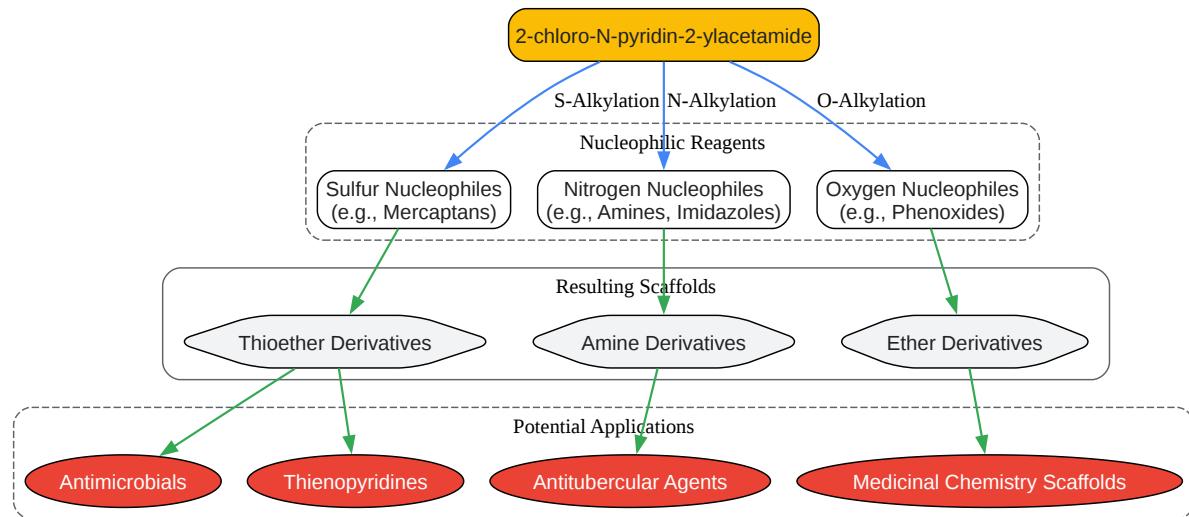
Technique	Observed Signals/Peaks
1H NMR ($CDCl_3$)	δ 8.95 (1H, bs, NH), 8.4 (1H, d), 8.2 (1H, d), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, $-CH_2Cl$) [3]
^{13}C NMR ($CDCl_3$)	δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridinyl carbons), 43.2 ($-CH_2Cl$)[3]
IR (KBr, cm^{-1})	3443, 3226 (N-H stretch), 1683 (C=O stretch), 1581 (N-H bend), 775 (C-Cl stretch)[3]

| EIMS (m/z) | 170.6 (M^+)[3] |

Core Applications in Research and Drug Development

The value of **2-chloro-N-pyridin-2-ylacetamide** lies in its utility as a reactive intermediate. The chloroacetamide group is an excellent electrophile, making it a prime substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a building block for more complex molecular architectures.

Synthesis of Bioactive Heterocycles


A primary application is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines.^{[6][7]} These scaffolds are present in numerous pharmacologically active compounds. The reaction typically involves the S-alkylation of a 2-mercaptopicotinonitrile derivative, followed by an intramolecular Thorpe-Ziegler cyclization.^[8] This pathway highlights the compound's role as a key precursor in generating molecular diversity for screening libraries.

Precursor for Antimicrobial and Antitubercular Agents

Derivatives of N-aryl chloroacetamides have demonstrated a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.^{[9][10]} The reactive chlorine atom is believed to form covalent bonds with target enzymes or proteins, leading to inhibition.^[5] For example, related structures have been synthesized and investigated as potential antitubercular agents, targeting enzymes essential for the survival of *Mycobacterium tuberculosis*.^[11]

Role as a Chemical Building Block

The diagram below conceptualizes the role of **2-chloro-N-pyridin-2-ylacetamide** as a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Versatility of **2-chloro-N-pyridin-2-ylacetamide** as a synthetic precursor.

Safety, Handling, and Disposal

While a specific, comprehensive safety datasheet for **2-chloro-N-pyridin-2-ylacetamide** is not readily available, its structure is a derivative of 2-chloroacetamide. Therefore, it is prudent to handle it with the same precautions as its parent compound, which is classified as highly toxic and a suspected reproductive hazard.[12][13][14]

Table 4: GHS Hazard Information for the Related Compound 2-Chloroacetamide

Category	GHS Hazard Statement	Precautionary Statements (Examples)
Acute Toxicity	H301: Toxic if swallowed. [12][13]	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [15]
Skin Sensitization	H317: May cause an allergic skin reaction. [12][13]	P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves. [15]

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. [12][13] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. [15] |

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [16]
- Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [17]
- Hygiene: Avoid all contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [16]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep it separated from strong acids, strong bases, and strong oxidizing agents.[16]

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[15][16]

Conclusion

2-chloro-N-pyridin-2-ylacetamide is a quintessential example of a versatile building block in modern chemistry. Its straightforward synthesis, combined with the predictable reactivity of its chloroacetamide moiety, makes it an invaluable tool for researchers. From the construction of complex heterocyclic systems like thienopyridines to its use as a precursor for novel bioactive agents, its applications are both broad and significant. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers scientists to harness its full potential while maintaining the highest standards of laboratory safety and scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7CIN2O | CID 289435 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 5. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 15. chemos.de [chemos.de]
- 16. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-chloro-N-pyridin-2-ylacetamide IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180985#2-chloro-n-pyridin-2-ylacetamide-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com